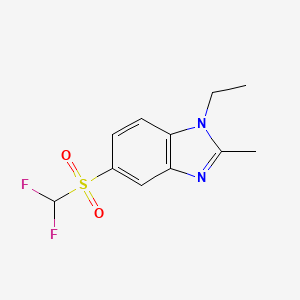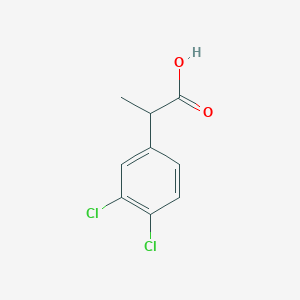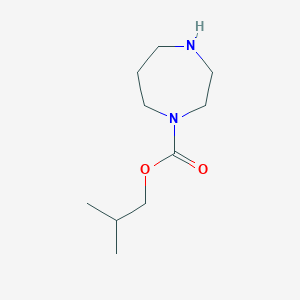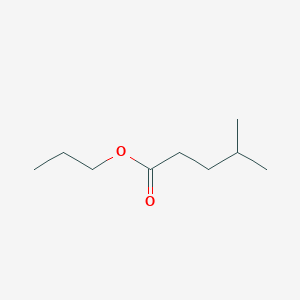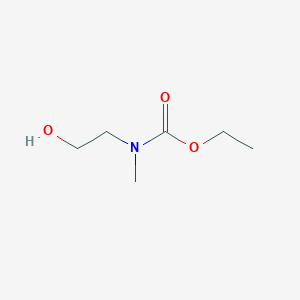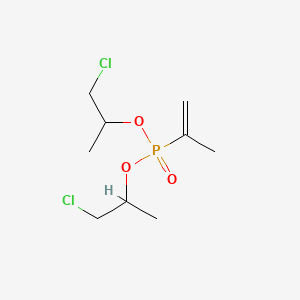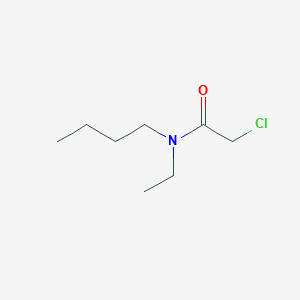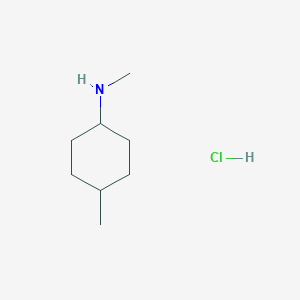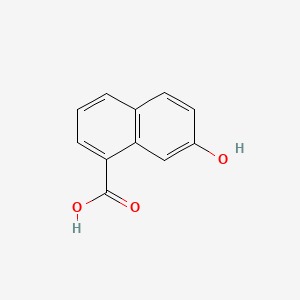
7-Hydroxy-1-naphthoic acid
概要
説明
7-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3 . It is a derivative of naphthoic acid, which is itself an organic compound with the formula C10H7CO2H . The hydroxynaphthoic acids, including this compound, are more widely used than the parent naphthoic acids .
Synthesis Analysis
The synthesis of hydroxynaphthoic acids, including 1-, 3-, and 6-hydroxy-2-naphthoic acids, has been reported in a study . The study used a cell-based reporter assay to screen chemical libraries and found that hydroxynaphthoic acids potently decrease the ER stress signal . Another study reported the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2 .Molecular Structure Analysis
The molecular structure of this compound consists of 23 bonds in total, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 carboxylic acid .Chemical Reactions Analysis
Hydroxynaphthoic acids, especially 1-, 3-, and 6-hydroxy-2-naphthoic acids, have been found to potently decrease the ER stress signal, showing an order of magnitude better activity than salicylate . UPR markers such as GRP78, C/EBP homology protein (CHOP), and phosphorylated protein kinase RNA-activated (PKR)-like ER kinase (PERK) were significantly down-regulated with hydroxynaphthoic acids in western blot .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of hydroxynaphthoic acids, including their polymorphs and derivatives, which are significant in pharmaceutical and material science applications. For example, a new polymorph of 1-hydroxy-2-naphthoic acid was discovered during failed co-crystallization experiments, highlighting the importance of these compounds in crystal engineering and materials science (Qi Zhang, Meiqi Li, & X. Mei, 2015).
Environmental Applications
The hydrolysis of aromatic sulphonic acids, including 7-hydroxy-2-naphthalenesulphonic acid, has been studied for the removal of sulpho groups from industrial effluents, showcasing the potential environmental applications of hydroxynaphthoic acids (Luca Rossinelli, H. Thies, & W. Richarz, 2007).
Catalytic and Chemical Applications
Hydroxynaphthoic acids serve as intermediates and catalysts in the synthesis of various organic compounds, including pigments and dyes. For instance, arylamides of 3-hydroxy-2-naphthoic acid are utilized in producing organic azo pigments and have medicinal and pesticide applications, demonstrating the versatility of these compounds in chemical synthesis (Leon Shteinberg, 2022).
Photophysical Studies
The photophysical properties of hydroxynaphthoic acids, such as 1-hydroxy-2-naphthoic acid, have been extensively studied, indicating the potential for these compounds in developing photophysical and photochemical applications (H. Mishra, S. Maheshwary, H. Tripathi, & N. Sathyamurthy, 2005).
作用機序
Target of Action
7-Hydroxy-1-naphthoic acid primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamines (important neurotransmitters such as serotonin and dopamine), and ChE involved in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits potent, reversible, and competitive inhibitory action over human MAO . The compound binds to the active site of the enzyme, preventing the enzyme’s natural substrate from accessing the site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by this compound affects several biochemical pathways. In the case of MAO, inhibition prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters. This can have various downstream effects, potentially influencing mood and behavior .
Moreover, this compound has been found to potently decrease the endoplasmic reticulum (ER) stress signal, showing an order of magnitude better activity than salicylate . This suggests that it might exert its ER stress-reducing activity prior to the unfolded protein response (UPR) activation, acting as a chemical chaperone .
Result of Action
The inhibition of MAO and ChE enzymes by this compound can lead to an increase in the levels of monoamines and acetylcholine, respectively. This can have various effects at the molecular and cellular levels, potentially influencing neurological processes .
Moreover, by decreasing ER stress, this compound can potentially ameliorate conditions associated with protein misfolding and aggregation, which are common in various neurodegenerative and metabolic diseases .
Safety and Hazards
The safety data sheet for naphthoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The prototropic forms of hydroxy derivatives of naphthoic acid, including 7-Hydroxy-1-naphthoic acid, are being investigated . The position of the acid group is critical; 1-naphthoic acid showed several times weaker activity than 2-NA . The addition of a hydroxy group at ortho-position to the carboxylic acid once again increased the activity .
生化学分析
Biochemical Properties
7-Hydroxy-1-naphthoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . A monooxygenase enzyme, which catalyzes the oxidation of 1-hydroxy-2-naphthoate to 1,2-dihydroxynaphthalene, was found to interact with this compound .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. For example, it has been observed to decrease the endoplasmic reticulum (ER) stress signal, showing potent activity in this regard . It influences cell function by modulating the unfolded protein response (UPR), a cellular self-defense mechanism triggered when misfolded proteins accumulate in the ER .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression . For instance, it can down-regulate UPR markers such as GRP78, C/EBP homology protein (CHOP), and phosphorylated protein kinase RNA-activated (PKR)-like ER kinase (PERK) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been found to potently decrease the ER stress signal, showing an order of magnitude better activity than salicylate
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is formed as an intermediate in the bacterial degradation of phenanthrene
特性
IUPAC Name |
7-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCHXCRWZBFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901408 | |
| Record name | NoName_522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-37-2 | |
| Record name | 7-Hydroxy-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


